molecular formula C11H24N2O7 B3428482 Triethanolamine glutamate CAS No. 68187-29-1

Triethanolamine glutamate

Cat. No.: B3428482
CAS No.: 68187-29-1
M. Wt: 296.32 g/mol
InChI Key: TUBPSFQENHCYBW-HVDRVSQOSA-N
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Description

Triethanolamine glutamate is a compound formed by the reaction of triethanolamine and glutamic acid. Triethanolamine is a tertiary amine and triol, while glutamic acid is an amino acid. This compound is known for its applications in various fields, including cosmetics, pharmaceuticals, and industrial processes. It is valued for its ability to act as a surfactant, emulsifier, and pH adjuster.

Preparation Methods

Synthetic Routes and Reaction Conditions: Triethanolamine glutamate is synthesized through the neutralization reaction between triethanolamine and glutamic acid. The reaction typically occurs in an aqueous medium, where triethanolamine acts as a base and glutamic acid as an acid. The reaction can be represented as follows:

C6H15NO3+C5H9NO4C11H24N2O7\text{C}_6\text{H}_{15}\text{NO}_3 + \text{C}_5\text{H}_9\text{NO}_4 \rightarrow \text{C}_{11}\text{H}_{24}\text{N}_2\text{O}_7 C6​H15​NO3​+C5​H9​NO4​→C11​H24​N2​O7​

Industrial Production Methods: In industrial settings, the synthesis of this compound involves the controlled addition of triethanolamine to an aqueous solution of glutamic acid under constant stirring. The reaction is exothermic, and the temperature is maintained between 25°C to 60°C to ensure complete neutralization. The product is then purified through filtration and drying processes.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl groups of triethanolamine.

    Reduction: The compound is relatively stable and does not readily undergo reduction reactions.

    Substitution: this compound can participate in substitution reactions, especially in the presence of strong acids or bases.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Substitution Reagents: Hydrochloric acid, sodium hydroxide.

Major Products:

    Oxidation Products: Oxidized derivatives of triethanolamine.

    Substitution Products: Various substituted amines and amino acids.

Scientific Research Applications

Chemistry: Triethanolamine glutamate is used as a chelating agent in various chemical reactions. It helps in stabilizing metal ions and is used in the synthesis of metal complexes.

Biology: In biological research, this compound is used as a buffer in biochemical assays. It helps in maintaining the pH of solutions, which is crucial for enzyme activity and stability.

Medicine: The compound is used in pharmaceutical formulations as an emulsifier and pH adjuster. It is also explored for its potential in drug delivery systems due to its biocompatibility.

Industry: In the industrial sector, this compound is used in the production of cosmetics, detergents, and personal care products. It acts as a surfactant and emulsifier, enhancing the stability and texture of formulations.

Mechanism of Action

Triethanolamine glutamate exerts its effects primarily through its ability to act as a surfactant and pH adjuster. As a surfactant, it reduces the surface tension between different phases, allowing for the formation of stable emulsions. As a pH adjuster, it neutralizes acidic or basic components in formulations, maintaining the desired pH level. The molecular targets include hydrogen ions and various organic and inorganic compounds that interact with the amine and hydroxyl groups of triethanolamine.

Comparison with Similar Compounds

    Monoethanolamine Glutamate: Formed by the reaction of monoethanolamine and glutamic acid. It has similar applications but differs in its chemical structure and properties.

    Diethanolamine Glutamate: Formed by the reaction of diethanolamine and glutamic acid. It is used in similar applications but has different reactivity and stability.

Uniqueness: Triethanolamine glutamate is unique due to its triol structure, which provides multiple hydroxyl groups for interactions. This enhances its ability to act as a surfactant and emulsifier compared to monoethanolamine and diethanolamine derivatives. Additionally, its tertiary amine structure offers better stability and resistance to oxidation.

Properties

IUPAC Name

(2S)-2-aminopentanedioic acid;2-[bis(2-hydroxyethyl)amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO3.C5H9NO4/c8-4-1-7(2-5-9)3-6-10;6-3(5(9)10)1-2-4(7)8/h8-10H,1-6H2;3H,1-2,6H2,(H,7,8)(H,9,10)/t;3-/m.0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUBPSFQENHCYBW-HVDRVSQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(C(=O)O)N.C(CO)N(CCO)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)O)[C@@H](C(=O)O)N.C(CO)N(CCO)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00959544
Record name Glutamic acid--2,2',2''-nitrilotri(ethan-1-ol) (1/1)
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Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68187-29-1, 38732-22-8
Record name L-Glutamic acid, N-coco acyl derivs., compds. with triethanolamine (1:1)
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Glutamic acid, compd. with 2,2′,2′′-nitrilotris[ethanol] (1:1)
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Triethanolamine glutamate
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Record name L-Glutamic acid, N-coco acyl derivs., compds. with triethanolamine
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Record name L-Glutamic acid, N-coco acyl derivs., compds. with triethanolamine (1:1)
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Record name Glutamic acid--2,2',2''-nitrilotri(ethan-1-ol) (1/1)
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Record name L-Glutamic acid, N-coco acyl derivs., compds. with triethanolamine (1:1)
Source European Chemicals Agency (ECHA)
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Record name L-glutamic acid, compound with 2,2',2''-nitrilotrisethanol (1:1)
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Record name TRIETHANOLAMINE GLUTAMATE
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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